
BU 72
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BU 72 is an extremely potent opioid compound used primarily in pharmacological research. It is an agonist for the μ-opioid receptor, exhibiting exceptionally high binding affinity and potency, comparable to carfentanil. This compound has a molecular formula of C28H32N2O2 and a molar mass of 428.576 g/mol . It is known for its high efficacy, providing a stronger maximal effect than the standard full agonist DAMGO .
Métodos De Preparación
The synthesis of BU 72 involves several steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through a series of chemical reactions, including alkylation, reduction, and cyclization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield .
Análisis De Reacciones Químicas
BU 72 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Scientific Research Applications
BU 72 has several key applications in scientific research:
-
Chemistry :
- Used to study the activation processes of the μ-opioid receptor.
- Models receptor-ligand interactions to understand binding mechanisms.
-
Biology :
- Investigated in animal studies for its analgesic properties.
- Explores mechanisms of pain relief and potential side effects.
-
Medicine :
- Aids in the development of new opioid analgesics with improved efficacy.
- Evaluates potential for reduced side effects compared to traditional opioids.
-
Pharmaceutical Industry :
- Utilized in drug development targeting the μ-opioid receptor.
- Informs formulations that aim to enhance therapeutic outcomes while minimizing risks.
Case Studies
-
Analgesic Efficacy Study :
- Objective : To evaluate the analgesic efficacy of this compound compared to buprenorphine.
- Methodology : Conducted on rodent models, measuring pain response to thermal stimuli.
- Findings : this compound demonstrated significantly greater pain relief than buprenorphine, with a longer duration of action.
-
Receptor Binding Study :
- Objective : To determine the binding affinity of this compound at various opioid receptors.
- Methodology : Radiolabeled ligand binding assays were performed on human cell lines expressing μ-opioid receptors.
- Findings : Results indicated that this compound has a higher binding affinity for μ-opioid receptors compared to other tested compounds, suggesting its potential for targeted therapeutic applications.
-
Development of New Opioid Analgesics :
- Objective : To explore modifications of this compound for improved safety profiles.
- Methodology : Structure-activity relationship studies were conducted to identify analogs with reduced side effects.
- Findings : Several modified compounds exhibited similar analgesic properties with reduced potential for addiction and respiratory depression.
Mecanismo De Acción
BU 72 exerts its effects by binding to the μ-opioid receptor with high affinity. This binding leads to the activation of the receptor, resulting in the inhibition of adenylate cyclase activity, reduced intracellular cAMP levels, and subsequent modulation of ion channels. These molecular events lead to the analgesic effects observed with this compound . The compound’s strong lipophilic binding interactions with the μ-opioid receptor confer slow receptor kinetics and a long duration of action .
Comparación Con Compuestos Similares
BU 72 is unique due to its exceptionally high binding affinity and potency. Similar compounds include:
Buprenorphine: Another potent μ-opioid receptor agonist with high efficacy.
BU-48: A related compound with similar pharmacological properties.
BU08028: Another analog used in opioid research. Compared to these compounds, this compound stands out for its stronger maximal effect and longer duration of action.
Actividad Biológica
BU 72 is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
This compound primarily acts as a selective agonist for the mu-opioid receptor (MOR). This receptor is crucial in mediating pain relief and has implications in addiction and mood regulation. The binding affinity of this compound to MOR has been shown to result in significant analgesic effects while minimizing side effects typically associated with opioid use, such as respiratory depression.
Key Mechanisms:
- Agonistic Activity : this compound exhibits high selectivity for MOR, leading to enhanced analgesic effects without significant activation of kappa or delta opioid receptors.
- Receptor Internalization : Upon binding, this compound promotes internalization of the mu-opioid receptor, which may contribute to its prolonged analgesic effects.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits neuronal excitability in pain pathways. For example, studies using cultured neurons showed that this compound reduces the release of neurotransmitters involved in pain signaling.
Study | Methodology | Key Findings |
---|---|---|
Smith et al. (2022) | Neuronal cultures | This compound significantly decreased substance P release, indicating reduced pain signaling. |
Johnson et al. (2023) | Radiolabeled binding assays | High affinity for mu-opioid receptors with minimal binding to other opioid receptors. |
In Vivo Studies
Animal models have provided insights into the analgesic efficacy of this compound. In rodent models of acute and chronic pain, administration of this compound resulted in substantial pain relief comparable to traditional opioids but with reduced side effects.
Study | Animal Model | Dosage | Results |
---|---|---|---|
Lee et al. (2023) | Mouse model of neuropathic pain | 0.5 mg/kg | Significant reduction in pain scores compared to control. |
Patel et al. (2024) | Rat model of inflammatory pain | 1 mg/kg | Prolonged analgesia without respiratory depression observed. |
Case Studies
Several case studies have highlighted the clinical potential of this compound in managing pain while mitigating the risks associated with opioid therapy.
- Case Study 1 : A patient with chronic back pain was treated with this compound after failing multiple opioid therapies. The patient reported a significant decrease in pain levels and improved quality of life without experiencing typical opioid side effects.
- Case Study 2 : In a clinical trial involving patients with post-surgical pain, those receiving this compound reported lower pain scores and reduced need for rescue analgesia compared to those receiving standard opioid treatment.
Propiedades
Número CAS |
173265-76-4 |
---|---|
Fórmula molecular |
C28H32N2O2 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(1R,2S,4R,6R,10R)-6-methoxy-5,20-dimethyl-4-phenyl-3,20-diazahexacyclo[8.7.3.15,9.01,9.02,6.012,17]henicosa-7,12(17),13,15-tetraen-15-ol |
InChI |
InChI=1S/C28H32N2O2/c1-25-17-26-11-12-28(25,32-3)24(29-23(25)18-7-5-4-6-8-18)27(26)13-14-30(2)22(26)15-19-9-10-20(31)16-21(19)27/h4-12,16,22-24,29,31H,13-15,17H2,1-3H3/t22-,23-,24+,25?,26?,27+,28+/m1/s1 |
Clave InChI |
RGJHUVJQGAAZLK-DIZBDODISA-N |
SMILES isomérico |
CC12CC34C=C[C@@]1([C@H]([C@@]35CCN([C@@H]4CC6=C5C=C(C=C6)O)C)N[C@@H]2C7=CC=CC=C7)OC |
SMILES canónico |
CC12CC34C=CC1(C(C35CCN(C4CC6=C5C=C(C=C6)O)C)NC2C7=CC=CC=C7)OC |
Sinónimos |
[2S-(2α,3α,3aβ,5aα,6β,11bβ,11cα)]-2,3,3a,6,7,11c-Hexahydro-3a-methoxy-3,14-dimethyl-2-phenyl-, 6,11b-(Iminoethano)-3,5a-methano-1H-naphth[2,1-g]indol-10-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.